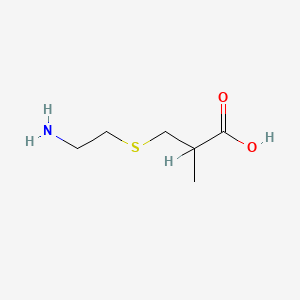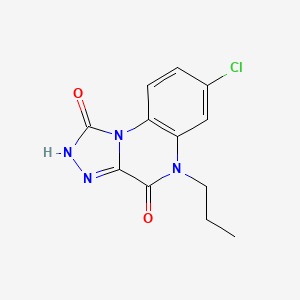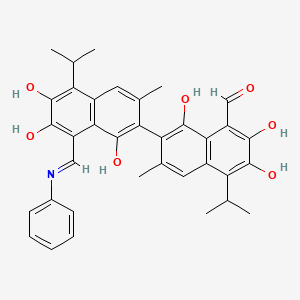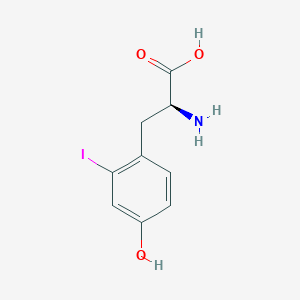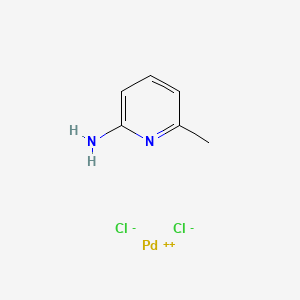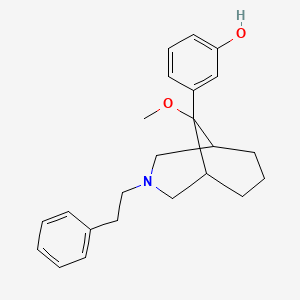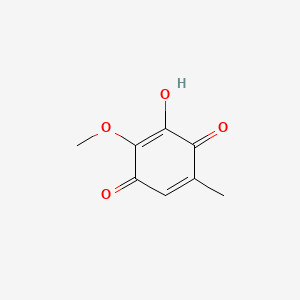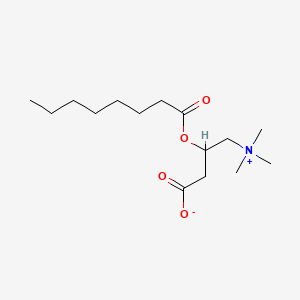
Phosphoric acid;2-pyridin-2-ylethyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid–2-(pyridin-2-yl)ethyl 2-methylprop-2-enoate (1/1) is a chemical compound with the molecular formula C12H14NO4P It is known for its unique structure, which combines a phosphoric acid moiety with a pyridin-2-yl group and a 2-methylprop-2-enoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphoric acid–2-(pyridin-2-yl)ethyl 2-methylprop-2-enoate (1/1) typically involves the esterification of phosphoric acid with 2-(pyridin-2-yl)ethanol and 2-methylprop-2-enoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid–2-(pyridin-2-yl)ethyl 2-methylprop-2-enoate (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The pyridin-2-yl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphoric acid derivatives, alcohols, and substituted pyridin-2-yl compounds .
Aplicaciones Científicas De Investigación
Phosphoric acid–2-(pyridin-2-yl)ethyl 2-methylprop-2-enoate (1/1) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create new compounds with potential biological activity.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Phosphoric acid–2-(pyridin-2-yl)ethyl 2-methylprop-2-enoate (1/1) exerts its effects involves its interaction with specific molecular targets. The pyridin-2-yl group can bind to active sites of enzymes or receptors, modulating their activity. The phosphoric acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)ethyl acetate: Similar structure but lacks the phosphoric acid moiety.
2-(Pyridin-2-yl)ethyl methacrylate: Similar ester group but different acid component.
Phosphoric acid–2-(quinolin-2-yl)ethyl 2-methylprop-2-enoate: Similar structure with a quinoline ring instead of pyridine.
Uniqueness
Phosphoric acid–2-(pyridin-2-yl)ethyl 2-methylprop-2-enoate (1/1) is unique due to its combination of a phosphoric acid moiety with a pyridin-2-yl group and a 2-methylprop-2-enoate ester. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
63863-64-9 |
|---|---|
Fórmula molecular |
C11H16NO6P |
Peso molecular |
289.22 g/mol |
Nombre IUPAC |
phosphoric acid;2-pyridin-2-ylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H13NO2.H3O4P/c1-9(2)11(13)14-8-6-10-5-3-4-7-12-10;1-5(2,3)4/h3-5,7H,1,6,8H2,2H3;(H3,1,2,3,4) |
Clave InChI |
UXPQLEFOUWYLNY-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCC1=CC=CC=N1.OP(=O)(O)O |
SMILES canónico |
CC(=C)C(=O)OCCC1=CC=CC=N1.OP(=O)(O)O |
Sinónimos |
polypyridylethylmethacrylate polypyridylethylmethacrylate iodomethylate polypyridylethylmethacrylate phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


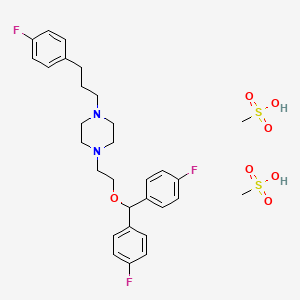
![Methyl 2,11-bis[(ethylsulfanyl)methyl]-15-hydroxy-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7-carboperoxoate](/img/structure/B1202710.png)
![(2r,3r,6r,7r)-7-[(5-Amino-5-carboxypentanoyl)amino]-3-hydroxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1202711.png)
